

# Technical Guide: Spectroscopic Profile of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Cat. No.: B026347

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical overview of the expected spectroscopic data for **Methyl 4-bromo-3-methoxythiophene-2-carboxylate** (CAS No: 110545-67-0), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra, this guide presents a predicted spectroscopic profile based on established principles and data from analogous thiophene derivatives. It also outlines standardized protocols for acquiring such data.

## Chemical Structure and Properties

**Methyl 4-bromo-3-methoxythiophene-2-carboxylate** is a substituted thiophene with the following key characteristics:

- Molecular Formula:  $C_7H_7BrO_3S$
- Molecular Weight: 251.10 g/mol [1]
- CAS Number: 110545-67-0[1]

The structure combines a thiophene ring, a bromine substituent, a methoxy group, and a methyl ester, making it a versatile building block in medicinal and materials chemistry.

Caption: Chemical structure of the title compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Methyl 4-bromo-3-methoxythiophene-2-carboxylate**.

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.25	Singlet (s)	1H	Thiophene ring H ( $\text{C}_5\text{-H}$ )
~ 3.90	Singlet (s)	3H	Methoxy protons ( $-\text{OCH}_3$ )
~ 3.85	Singlet (s)	3H	Ester methyl protons ( $-\text{COOCH}_3$ )

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 162.5	Ester carbonyl carbon ( $\text{C=O}$ )
~ 155.0	Thiophene ring carbon ( $\text{C}_3\text{-OCH}_3$ )
~ 130.0	Thiophene ring carbon ( $\text{C}_5\text{-H}$ )
~ 115.0	Thiophene ring carbon ( $\text{C}_2\text{-COOCH}_3$ )
~ 105.0	Thiophene ring carbon ( $\text{C}_4\text{-Br}$ )
~ 60.0	Methoxy carbon ( $-\text{OCH}_3$ )
~ 52.0	Ester methyl carbon ( $-\text{COOCH}_3$ )

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100	Weak	Aromatic C-H stretch (Thiophene)
2950 - 2850	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )
~ 1725	Strong	C=O stretch (Ester carbonyl)
~ 1550	Medium	C=C stretch (Thiophene ring)
1250 - 1200	Strong	C-O stretch (Ester and Ether)
~ 650	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity	Assignment
250 / 252	High	Molecular Ion [M] <sup>+</sup> (Characteristic 1:1 ratio for Bromine isotopes <sup>79</sup> Br/ <sup>81</sup> Br)
219 / 221	Medium	[M - OCH <sub>3</sub> ] <sup>+</sup>
191 / 193	Medium	[M - COOCH <sub>3</sub> ] <sup>+</sup>
171	High	[M - Br] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 4-bromo-3-methoxythiophene-2-carboxylate** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance 400).  
[2]
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence with a  $30^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
  - Collect 16-32 scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Nicolet 380). [3]
- Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Apply the sample and ensure good contact with the crystal.

- Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Co-add 16-32 scans to improve the signal quality.
- Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

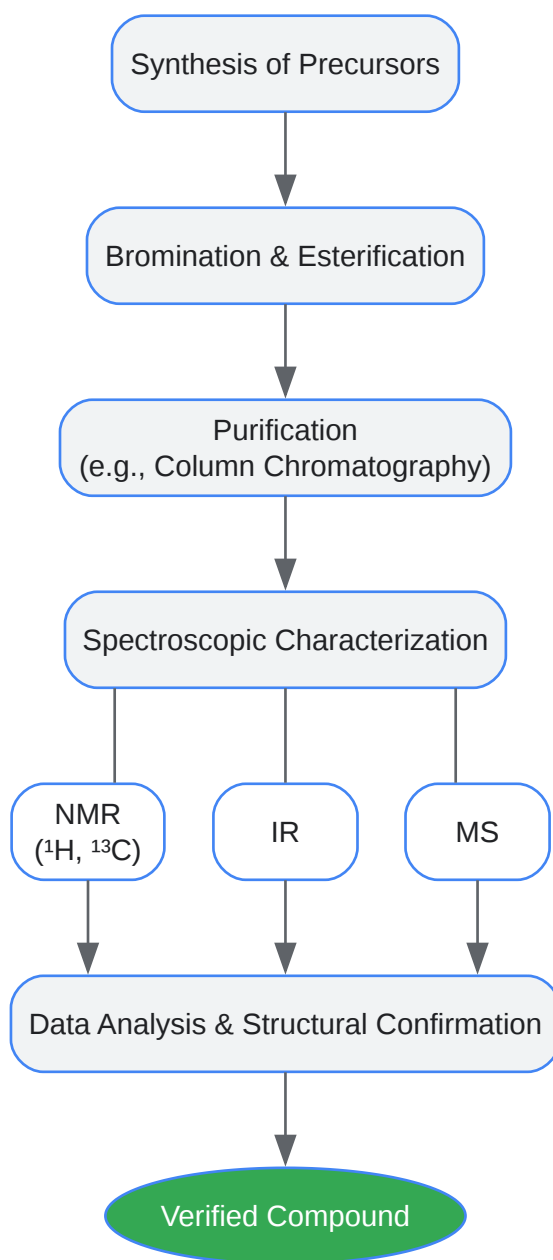
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Acquisition (ESI-MS Example):
  - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Acquire the spectrum in positive ion mode.
  - Scan a mass range that includes the expected molecular weight (e.g.,  $m/z$  50-400).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak  $[\text{M}]^+$  and other significant fragment ions. Pay close attention to the isotopic pattern for bromine.<sup>[4]</sup>

## Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of synthesizing and characterizing the target compound.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 3-methoxythiophene-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2.  $\pi$ -Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of Methyl 4-bromo-3-methoxythiophene-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026347#spectroscopic-data-for-methyl-4-bromo-3-methoxythiophene-2-carboxylate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)